3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Preparation Methods
The synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 3,4-dichloropyrimidine under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under mild conditions to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties, which is useful in tuning its biological activity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2/cyclin A2 complex . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a bromine atom, which may alter its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown potent CDK2 inhibitory activity and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and electronic properties, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C6H4Cl2N4 |
---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3,4-dichloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-9-4(7)3-5(8)11-12-6(3)10-2/h1H3,(H,9,10,11,12) |
InChI Key |
PYKWWIBNUJXJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=N1)Cl)Cl |
Origin of Product |
United States |
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